molecular formula C15H15BrN2 B5120241 2-Phenyl-1,4-dihydroisoquinolin-3-imine;hydrobromide

2-Phenyl-1,4-dihydroisoquinolin-3-imine;hydrobromide

Cat. No.: B5120241
M. Wt: 303.20 g/mol
InChI Key: JSILHYAHRIZESE-UHFFFAOYSA-N
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Description

2-Phenyl-1,4-dihydroisoquinolin-3-imine;hydrobromide is a chemical compound belonging to the class of isoquinoline derivatives Isoquinolines are nitrogen-containing heterocycles that are widely studied due to their diverse biological activities and potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenyl-1,4-dihydroisoquinolin-3-imine;hydrobromide typically involves multi-component reactions. One common method is the Cu(I)-catalyzed reaction of 2-ethynylbenzyl methanesulfonates, sulfonyl azides, and amines under mild conditions . This approach is operationally simple and provides good to excellent yields of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale synthesis would involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, efficient catalysts, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Phenyl-1,4-dihydroisoquinolin-3-imine;hydrobromide can undergo various types of chemical reactions, including:

    Oxidation: This reaction can convert the compound into its corresponding oxo-derivatives.

    Reduction: Reduction reactions can lead to the formation of tetrahydroisoquinoline derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or alkylating agents can be employed under appropriate conditions.

Major Products

The major products formed from these reactions include various substituted isoquinoline derivatives, which can exhibit different biological and chemical properties.

Scientific Research Applications

2-Phenyl-1,4-dihydroisoquinolin-3-imine;hydrobromide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Phenyl-1,4-dihydroisoquinolin-3-imine;hydrobromide involves its interaction with specific molecular targets and pathways. For instance, it may disrupt biological membrane systems, leading to cell death in certain pathogens . The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Phenyl-1,4-dihydroisoquinolin-3-imine;hydrobromide is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-phenyl-1,4-dihydroisoquinolin-3-imine;hydrobromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2.BrH/c16-15-10-12-6-4-5-7-13(12)11-17(15)14-8-2-1-3-9-14;/h1-9,16H,10-11H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSILHYAHRIZESE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2CN(C1=N)C3=CC=CC=C3.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15BrN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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